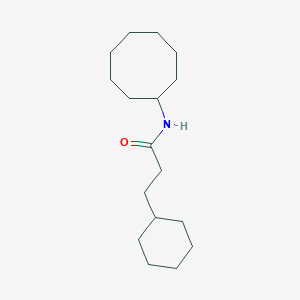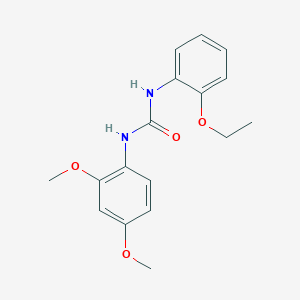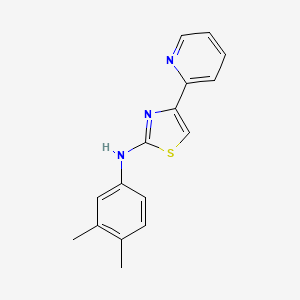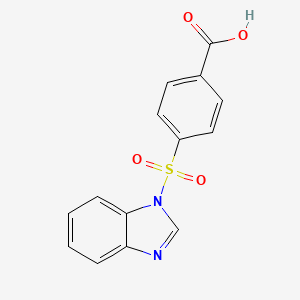![molecular formula C18H18N4OS B5784658 N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide, commonly known as BTH, is a chemical compound with potential applications in scientific research. BTH is a hydrazide derivative that has been synthesized through a multi-step process involving the condensation of benzaldehyde and 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide. The resulting compound has shown to possess interesting biological properties that make it a promising candidate for further investigations.
作用机制
BTH exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and eventual cell death. The exact mechanism of action of BTH is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
BTH has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for further investigations. These effects include the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. BTH has also been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using BTH in laboratory experiments include its potent antimicrobial activity, its low toxicity, and its ability to modulate various signaling pathways involved in inflammation and oxidative stress. However, the limitations of using BTH in laboratory experiments include its complex synthesis process, its limited solubility in water, and its potential for off-target effects.
未来方向
There are several future directions for research involving BTH. These include the development of new antimicrobial agents based on the structure of BTH, the investigation of the exact mechanism of action of BTH, and the exploration of its potential therapeutic applications in various inflammatory and oxidative stress-related diseases. Furthermore, the development of new synthetic routes for BTH could lead to the production of more potent and selective derivatives with improved pharmacological properties.
合成方法
The synthesis of BTH involves a multi-step process that starts with the reaction between benzaldehyde and 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide in the presence of acetic acid and ethanol. The resulting intermediate is then subjected to further reactions involving the addition of various reagents, such as sodium hydroxide, to yield the final product. The synthesis of BTH is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
BTH has been found to exhibit potent antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi. This property has made it a promising candidate for the development of new antimicrobial agents. BTH has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N-[(E)-benzylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-22-16-11-7-6-10-15(16)20-18(22)24-13-17(23)21-19-12-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRAPKQITUKAU-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)

![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)



![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)



![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)